Norquetiapine

Catalog No.
S643016
CAS No.
5747-48-8
M.F
C17H17N3S
M. Wt
295.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norquetiapine

CAS Number

5747-48-8

Product Name

Norquetiapine

IUPAC Name

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2

InChI Key

JLOAJISUHPIQOX-UHFFFAOYSA-N

SMILES

Array

Synonyms

11-(1-piperazinyl)dibenzo(b,f)(1,4)thiazepine

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42

The exact mass of the compound Norquetiapine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Norquetiapine (N-desalkylquetiapine, CAS: 5747-48-8) is the primary active human metabolite of the atypical antipsychotic prodrug quetiapine. In scientific procurement and industrial material selection, norquetiapine is primarily sourced as a high-purity reference standard for therapeutic drug monitoring (TDM) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. Beyond its analytical utility, it possesses a distinct pharmacological profile that diverges fundamentally from its parent compound, acting as a potent norepinephrine transporter (NET) inhibitor and a 5-HT1A partial agonist [1]. This unique receptor binding signature dictates its procurement for preclinical models investigating noradrenergic and serotonergic mechanisms, where the parent drug fails to exhibit the requisite biological activity.

Substituting the parent drug quetiapine for norquetiapine in laboratory workflows fundamentally compromises both analytical accuracy and biological relevance. In clinical bioanalysis, relying solely on parent drug quantification drastically underestimates the total active pharmacological burden in patient plasma, making the specific procurement of the norquetiapine analytical standard mandatory for accurate pharmacokinetic profiling and TDM [1]. In preclinical pharmacology, quetiapine is essentially inactive at the norepinephrine transporter (NET) and lacks the muscarinic binding profile responsible for specific anticholinergic side effects [2]. Consequently, researchers attempting to model the antidepressant efficacy or the specific toxicological profile of the drug class must procure the active metabolite directly, as the parent compound cannot serve as an effective proxy in isolated in vitro assays or targeted receptor panels.

Norepinephrine Transporter (NET) Inhibition

Norquetiapine demonstrates high-affinity inhibition of the norepinephrine transporter (NET), a mechanism central to its antidepressant properties, whereas the parent drug quetiapine is essentially inactive at this target [1].

Evidence DimensionIn vitro binding affinity (Ki) for human NET
Target Compound DataKi = 12 nM
Comparator Or BaselineQuetiapine (Ki = 927 nM)
Quantified Difference~77-fold higher affinity for NET
ConditionsIn vitro functional uptake inhibition and competitive radioligand binding assays

Researchers studying noradrenergic mechanisms must procure the active metabolite, as utilizing the parent drug in vitro will fail to trigger the requisite NET inhibition.

Analytical Differentiation in LC-MS/MS Workflows

For multiplexed therapeutic drug monitoring, norquetiapine requires distinct analytical parameters to separate its signal from the parent drug and avoid matrix interference. It exhibits a distinct mass-to-charge ratio and fragmentation pathway compared to quetiapine[1].

Evidence DimensionMultiple Reaction Monitoring (MRM) transitions
Target Compound Datam/z 296.1 -> 210.1
Comparator Or BaselineQuetiapine (m/z 384.4 -> 253.4)
Quantified Difference88.3 Da precursor mass shift with distinct product ions
ConditionsPositive electrospray ionization (ESI+) LC-MS/MS in human plasma matrices

Provides the exact mass spectrometry parameters required for bioanalytical labs to accurately quantify the metabolite alongside the parent drug without cross-talk.

In Vivo Dosing and Oral Bioavailability

When administered directly in preclinical animal models, norquetiapine exhibits significantly higher systemic exposure and absolute oral bioavailability compared to the direct administration of the parent prodrug [1].

Evidence DimensionAbsolute oral bioavailability (F%)
Target Compound Data15.6%
Comparator Or BaselineQuetiapine (0.63%)
Quantified Difference~25-fold higher absolute oral bioavailability
ConditionsIn vivo rat pharmacokinetic model (oral vs. intravenous administration)

Dictates dosing and formulation strategies in preclinical models, proving that direct procurement and administration of the metabolite is far more efficient for achieving systemic exposure than relying on the parent drug's metabolism.

5-HT1A Receptor Agonism

Norquetiapine acts as a partial agonist at the 5-HT1A receptor with an affinity comparable to conventional azapirone anxiolytics, whereas quetiapine exhibits significantly weaker binding [1].

Evidence DimensionIn vitro binding affinity (Ki) for 5-HT1A
Target Compound DataKi = 45 nM
Comparator Or BaselineQuetiapine (Ki = 430 nM)
Quantified Difference~9.5-fold higher affinity
ConditionsCompetitive radioligand binding assay

Essential for in vitro assays modeling serotonergic efficacy, where substituting the parent drug fails to trigger relevant partial agonism at physiological concentrations.

Therapeutic Drug Monitoring (TDM) Assay Calibration

Norquetiapine is the required reference standard for calibrating clinical LC-MS/MS assays. Because it possesses distinct MRM transitions (m/z 296.1 -> 210.1) from the parent drug, procuring high-purity norquetiapine enables bioanalytical laboratories to accurately multiplex and quantify the active metabolite in patient plasma without signal interference[1].

Preclinical Antidepressant Mechanism Screening

In in vitro and in vivo models studying noradrenergic and serotonergic pathways, norquetiapine is the necessary test article. Its potent NET inhibition (Ki = 12 nM) and 5-HT1A partial agonism cannot be replicated by administering the parent drug quetiapine, making the metabolite indispensable for isolated receptor assays and functional uptake studies [2].

Direct-Dosing Pharmacokinetic and Toxicological Models

Due to its ~25-fold higher absolute oral bioavailability compared to quetiapine in rodent models, norquetiapine is the preferred compound for direct-dosing studies. It is specifically utilized in toxicology panels to evaluate anticholinergic and metabolic side effects that are driven by the metabolite's unique muscarinic and 5-HT2C receptor affinities [3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

295.11431873 Da

Monoisotopic Mass

295.11431873 Da

Heavy Atom Count

21

UNII

V3H1ZVV9S6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5747-48-8

Wikipedia

Norquetiapine

Dates

Last modified: 08-15-2023

Explore Compound Types